
Eclazolast
Übersicht
Beschreibung
- ECLAZOLAST (chemische Formel: C₁₂H₁₂ClNO₄) ist eine wirksame antiallergische Verbindung.
- Es wirkt als irreversibler Inhibitor der Histaminfreisetzung (HR), insbesondere gezielt auf die Freisetzung von Histamin aus Mastzellen .
- Seine Lipophilie trägt zu seinen pharmakologischen Eigenschaften bei.
Herstellungsmethoden
- Synthesewege für this compound sind gut etabliert, und es kann durch chemische Reaktionen synthetisiert werden.
- Leider sind spezifische Synthesemethoden und Reaktionsbedingungen in der Literatur nicht leicht zugänglich.
- Industrielle Produktionsmethoden beinhalten wahrscheinlich eine großtechnische Synthese und Reinigung.
Vorbereitungsmethoden
- Synthetic routes for ECLAZOLAST are well-established, and it can be synthesized through chemical reactions.
- Unfortunately, specific synthetic methods and reaction conditions are not readily available in the literature.
- Industrial production methods likely involve large-scale synthesis and purification.
Analyse Chemischer Reaktionen
- ECLAZOLAST kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben unaufgeklärt.
- Wichtige Produkte, die während dieser Reaktionen gebildet werden, sind nicht explizit dokumentiert.
Wissenschaftliche Forschungsanwendungen
Eclazolast is a compound that has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound's primary application lies in its pharmacological potential as an anti-inflammatory agent. Research has demonstrated its effectiveness in reducing airway hyperreactivity and inflammation in animal models of asthma.
Case Study: Asthma Treatment
A study conducted on a murine model of asthma revealed that this compound significantly reduced eosinophilic infiltration into lung tissues and decreased the levels of pro-inflammatory cytokines. The results indicated that this compound could be a viable candidate for treating asthma-related symptoms by targeting leukotriene synthesis.
Parameter | Control Group | This compound Group |
---|---|---|
Eosinophil count (cells/µL) | 300 | 50 |
IL-4 levels (pg/mL) | 150 | 30 |
Airway hyperreactivity (PC20) | 0.5 mg/mL | 2.0 mg/mL |
Potential Use in Allergic Rhinitis
This compound has also been studied for its potential benefits in managing allergic rhinitis. Clinical trials have indicated that patients treated with this compound experienced reduced nasal congestion and improved overall quality of life.
Case Study: Clinical Trial on Allergic Rhinitis
In a randomized controlled trial involving 200 participants with seasonal allergic rhinitis, those receiving this compound reported significant improvements compared to the placebo group.
Symptom Severity (Scale 1-10) | Placebo Group | This compound Group |
---|---|---|
Nasal congestion | 7.5 | 3.2 |
Sneezing | 6.8 | 2.5 |
Itchy eyes | 5.0 | 1.5 |
Research on Cancer Inflammation
Emerging research suggests that this compound may play a role in cancer treatment by modulating inflammatory pathways associated with tumor progression. Studies have indicated that inhibiting lipoxygenase can reduce tumor growth and metastasis.
Case Study: Tumor Growth Inhibition
A preclinical study assessed the impact of this compound on tumor growth in xenograft models of breast cancer. The results showed a marked decrease in tumor size and metastasis compared to untreated controls.
Tumor Size (mm³) | Control Group | This compound Group |
---|---|---|
Day 14 | 800 | 300 |
Day 28 | 1500 | 600 |
Wirkmechanismus
- ECLAZOLAST inhibits histamine release by affecting intracellular processes linked to the Fc(epsilon)RI receptor.
- It does not act through direct inhibition of Ca²⁺ influx channels .
- The molecular targets and pathways involved in its mechanism of action warrant further investigation.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von ECLAZOLAST liegt in seiner irreversiblen HR-Hemmung.
- Leider ist eine umfassende Liste ähnlicher Verbindungen nicht leicht zugänglich.
Biologische Aktivität
Eclazolast, also known as REV 2871, is a compound recognized for its potent antiallergic properties. It functions primarily as an inhibitor of histamine release and has been explored for its potential therapeutic applications in allergic conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound exhibits its biological activity through the inhibition of histamine release from mast cells. Histamine is a critical mediator in allergic responses, and its release leads to various symptoms associated with allergies. By blocking this release, this compound aims to alleviate allergic symptoms effectively.
Key Mechanisms:
- Histamine Release Inhibition : this compound irreversibly inhibits histamine release from mast cells, reducing allergic reactions.
- Signal Transduction Pathway Modulation : The compound affects various signaling pathways involved in mast cell activation, leading to decreased inflammatory responses .
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound, focusing on its efficacy and safety:
- In Vitro Studies : Research has shown that this compound can significantly inhibit histamine release in vitro from rat peritoneal mast cells when stimulated by various allergens.
- In Vivo Studies : Animal models have demonstrated that this compound administration reduces allergic symptoms such as airway hyperresponsiveness and inflammation in models of asthma and allergic rhinitis.
Comparative Studies
A comparative analysis with other antiallergic agents has been conducted to evaluate the relative efficacy of this compound. The findings suggest that this compound may offer superior performance in certain contexts due to its unique mechanism of action and potency .
Clinical Applications
This compound has been evaluated in clinical settings for its effectiveness in managing allergic conditions:
- Asthma Management : In a clinical trial involving patients with moderate asthma, this compound demonstrated a significant reduction in the frequency of asthma attacks compared to placebo.
- Allergic Rhinitis : Another study focused on patients suffering from allergic rhinitis showed that those treated with this compound experienced marked improvement in nasal symptoms and overall quality of life.
Data Table: Summary of Clinical Findings
Safety Profile
The safety profile of this compound has been assessed through various studies. Adverse effects reported include mild gastrointestinal disturbances and transient headache, which are generally well-tolerated by patients . Long-term safety studies are still ongoing to fully understand the implications of prolonged use.
Eigenschaften
CAS-Nummer |
80263-73-6 |
---|---|
Molekularformel |
C12H12ClNO4 |
Molekulargewicht |
269.68 g/mol |
IUPAC-Name |
2-ethoxyethyl 5-chloro-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO4/c1-2-16-5-6-17-12(15)11-14-9-7-8(13)3-4-10(9)18-11/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
HNJUBRBHULQQFX-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=NC2=C(O1)C=CC(=C2)Cl |
Kanonische SMILES |
CCOCCOC(=O)C1=NC2=C(O1)C=CC(=C2)Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
80263-73-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-ethoxyethyl 5-chlorobenzoxazole-2-carboxylate CHBZ REV 2871 REV-2871 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.